molecular formula C5H3BrClNO B1632151 5-Bromo-3-chloro-2-hydroxypyridine CAS No. 58236-70-7

5-Bromo-3-chloro-2-hydroxypyridine

Cat. No.: B1632151
CAS No.: 58236-70-7
M. Wt: 208.44 g/mol
InChI Key: IPWYUROVLMVBGD-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-hydroxypyridine, also known as 5-bromo-3-chloro-1,2-dihydropyridin-2-one, is a chemical compound with the molecular formula C5H3BrClNO . It is used in various chemical reactions and has a molecular weight of 208.439 Da .


Molecular Structure Analysis

The molecular structure of 3-bromo-2-Hydroxypyridine has been studied using DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .

Scientific Research Applications

Halogen Migration and Compound Formation

5-Bromo-3-chloro-2-hydroxypyridine serves as an intermediate in the study of halogen atom migration in halogeno-derivatives of 2,4-dihydroxypyridine. When 3-bromo-2,4-dihydroxypyridine is chlorinated, 5-bromo-3-chloro-2,4-dihydroxypyridine is formed, indicating that the chlorine atom enters at the 3-position, with the bromine atom moving to the 5-position. This compound has been further investigated for its ability to be transformed into 3-chloro-2,4-dihydroxypyridine upon partial reduction and into other derivates, showcasing its versatility in organic synthesis and the study of halogen migration (Hertog & Schogt, 2010).

Reactivity and Synthesis of Derivatives

Research on the reactivity of this compound and similar compounds highlights their potential in synthesizing a wide range of derivatives. Efficient syntheses have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for the preparation of metal-complexing molecular rods. These processes involve Stille coupling reactions and reductive symmetric couplings, demonstrating the compound's utility in constructing complex molecular architectures with potential applications in materials science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).

Selective Amination

Selective amination processes have been explored using palladium-xantphos complex catalysis, where 5-bromo-2-chloropyridine (a close derivative of this compound) undergoes amination to yield 5-amino-2-chloropyridine with high isolation yield and chemoselectivity. This highlights the potential for selective functionalization of polyhalopyridines, which is crucial for developing targeted synthetic pathways in pharmaceutical and agrochemical research (Ji, Li, & Bunnelle, 2003).

DNA Photocleavage

This compound derivatives, specifically Ru(bpy)2(R-OQN) complexes, have been investigated for their ability to generate hydroxyl radicals and effectively cleave DNA upon visible light irradiation. This property is particularly significant for the development of new therapeutic agents and materials for photodynamic therapy, highlighting the compound's potential in medical and biological applications (Zhang et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-bromo-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWYUROVLMVBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973794
Record name 5-Bromo-3-chloropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-70-7
Record name 5-Bromo-3-chloropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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